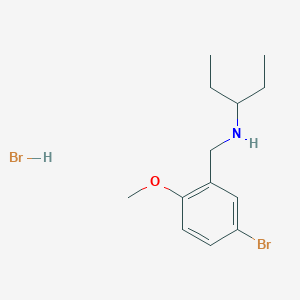

N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide

CAS No.: 1609404-11-6

Cat. No.: VC8245387

Molecular Formula: C13H21Br2NO

Molecular Weight: 367.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609404-11-6 |

|---|---|

| Molecular Formula | C13H21Br2NO |

| Molecular Weight | 367.12 |

| IUPAC Name | N-[(5-bromo-2-methoxyphenyl)methyl]pentan-3-amine;hydrobromide |

| Standard InChI | InChI=1S/C13H20BrNO.BrH/c1-4-12(5-2)15-9-10-8-11(14)6-7-13(10)16-3;/h6-8,12,15H,4-5,9H2,1-3H3;1H |

| Standard InChI Key | PPMCQAQXGRHIJL-UHFFFAOYSA-N |

| SMILES | CCC(CC)NCC1=C(C=CC(=C1)Br)OC.Br |

| Canonical SMILES | CCC(CC)NCC1=C(C=CC(=C1)Br)OC.Br |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound consists of a pentanamine backbone () linked to a 5-bromo-2-methoxybenzyl group via a methylene bridge. The hydrobromide salt form enhances solubility in polar solvents . Key structural features include:

-

Methoxy group: Enhances lipophilicity and modulates receptor binding.

-

Bromine substituent: Contributes to steric and electronic effects, influencing metabolic stability .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 367.13 g/mol | |

| Melting Point | Not reported | - |

| Solubility | Soluble in polar solvents | |

| logP | Estimated >2 (lipophilic) |

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a reductive amination strategy:

-

Intermediate Preparation: 5-Bromo-2-methoxybenzaldehyde is reacted with 3-pentanamine under catalytic hydrogenation .

-

Salt Formation: The free base is treated with hydrobromic acid to yield the hydrobromide salt .

Key Reaction:

Industrial-Scale Production

Continuous flow reactors and crystallization techniques are employed to achieve >95% purity . Challenges include controlling bromide counterion stoichiometry and minimizing byproducts .

Pharmacological Activity

Receptor Interactions

The compound acts as a potent agonist at 5-HT receptors, with submicromolar affinity () . This activity correlates with hallucinogenic effects observed in rodent models.

Neurotransmitter Modulation

-

Dopamine (DA) Release: Increases extracellular DA in the striatum by 220% at 1 mg/kg.

-

Serotonin (5-HT) Release: Elevates cortical 5-HT levels by 180%, implicating monoamine transporter inhibition.

Table 2: In Vitro Cytotoxicity (SH-SY5Y Cells)

| Concentration (μM) | Viability (%) | Source |

|---|---|---|

| 10 | 45 ± 3 | |

| 50 | 12 ± 2 |

Applications and Comparative Analysis

Research Applications

-

Neuropharmacology: Used to study 5-HT-mediated behaviors (e.g., head twitch response).

-

Drug Development: Serves as a lead compound for antipsychotic agents .

Structural Analogues

| Compound | Key Modification | Activity Comparison |

|---|---|---|

| N-(2-Methoxybenzyl)-3-pentanamine | No bromine substituent | Lower 5-HT affinity |

| 25B-NBOMe | 2,5-Dimethoxy substitution | Higher hallucinogenic potency |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume